ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
The compound “ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using a commercially available trisodium citrate dihydrate as an inexpensive and eco-friendly catalyst . The reaction involved a one-pot tandem Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde, and in situ generated ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in aqueous ethanol at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray structure analysis . For example, in the case of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, it was found that the pyran and pyrazole rings are almost coplanar and the phenyl ring is almost perpendicular to these two rings .Scientific Research Applications
- STK747558 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its precise mechanisms and evaluate its efficacy in vivo .
- STK747558 contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties. Investigating the synthesis and applications of indole derivatives, including STK747558, is an active area of research .
- Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (a derivative of STK747558) has been used as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines. This green and recyclable reagent offers synthetic advantages in organic chemistry .
- Beyond its anticancer potential, STK747558 may have other biological activities. Researchers have explored its effects on microbes, cell signaling pathways, and potential therapeutic applications in various disorders. These investigations aim to uncover additional uses for this compound .
- STK747558 serves as a valuable scaffold for drug development. Medicinal chemists can modify its structure to optimize pharmacokinetics, enhance selectivity, and improve bioavailability. Rational design and structure-activity relationship studies are crucial for advancing STK747558-based drug candidates .
- The indole moiety in STK747558 is reminiscent of indole-3-acetic acid (IAA), a plant hormone produced from tryptophan. Investigating the analogies between STK747558 and IAA could reveal novel applications in plant biology, growth regulation, and crop protection .
Anticancer Potential
Indole Derivatives and Alkaloids
Chemoselective Reagent for Amines
Biological Activity Beyond Cancer
Drug Development and Lead Optimization
Plant Hormone Analogues
Mechanism of Action
properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMRLPPLMJIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate |
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